1H-Benzimidazole,1-acetyl-5-chloro-(9CI)
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Overview
Description
1H-Benzimidazole,1-acetyl-5-chloro-(9CI) is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The compound consists of a benzimidazole ring system with an acetyl group at the first position and a chlorine atom at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-acetyl-5-chloro-(9CI) can be synthesized through various methods. One common method involves the cyclization of o-phenylenediamine with acetic anhydride in the presence of a chlorinating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 1H-Benzimidazole,1-acetyl-5-chloro-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole,1-acetyl-5-chloro-(9CI) undergoes various chemical reactions, including:
Substitution: The chlorine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1H-Benzimidazole,1-acetyl-5-chloro-(9CI) has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
1H-Benzimidazole,1-acetyl-5-chloro-(9CI) can be compared with other benzimidazole derivatives, such as:
Albendazole: Used as an antiparasitic agent.
Mebendazole: Used to treat parasitic worm infections.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness: 1H-Benzimidazole,1-acetyl-5-chloro-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group and chlorine atom enhances its reactivity and potential therapeutic applications .
Comparison with Similar Compounds
- Albendazole
- Mebendazole
- Thiabendazole
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(5-chlorobenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-5-11-8-4-7(10)2-3-9(8)12/h2-5H,1H3 |
InChI Key |
HODPMDBWEIXRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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